1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol
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Overview
Description
1-((2S,3AR,6aR)-octahydrocyclopenta[b]pyrrol-2-yl)cyclopentanol is a complex organic compound with a unique structure that includes a cyclopentanol moiety and an octahydrocyclopenta[b]pyrrol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- typically involves multi-step organic synthesis techniques. One common method includes the reaction of cyclopentanone with an appropriate amine to form the intermediate, followed by reduction and cyclization steps to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopentanol derivatives and octahydrocyclopenta[b]pyrrol analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity .
Uniqueness
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)- is unique due to its specific combination of functional groups and stereochemistry.
Properties
CAS No. |
189273-19-6 |
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Molecular Formula |
C12H21NO |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
1-[(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11+/m1/s1 |
InChI Key |
YHGFTJWGGDCEHX-MXWKQRLJSA-N |
SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
Isomeric SMILES |
C1CCC(C1)([C@@H]2C[C@H]3CCC[C@H]3N2)O |
Canonical SMILES |
C1CCC(C1)(C2CC3CCCC3N2)O |
Synonyms |
Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]- (9CI) |
Origin of Product |
United States |
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